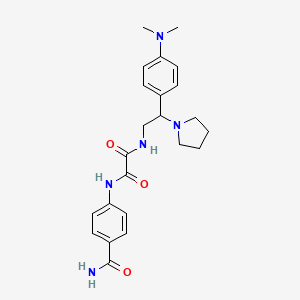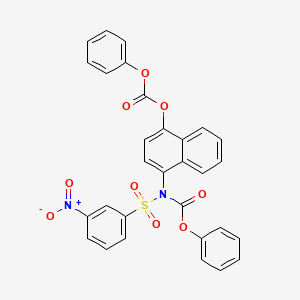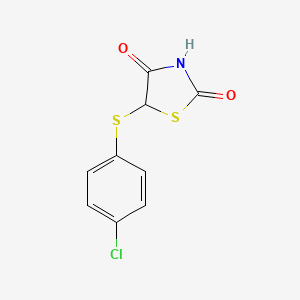
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione” is a chemical compound that has been studied in the context of its potential biological activities . It has been found to interact with the active-site residues of human glycolate oxidase (hGOX), a flavodehydrogenase of L-2-hydroxy acids .
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps. For instance, starting from 4-chlorobenzoic acid, a related compound was synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by nucleophilic attack of the amines to give the final product .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as X-ray diffraction. For example, the crystal structure of human glycolate oxidase (hGOX) in complex with a similar compound has been determined at a resolution of 2.8 Å . The inhibitor heteroatoms interact with five active-site residues that have been implicated in catalysis in homologous flavodehydrogenases of L-2-hydroxy acids .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and may involve multiple steps. As mentioned in the synthesis analysis, the creation of similar compounds often involves processes such as esterification, hydrazination, salt formation, cyclization, and nucleophilic attack .科学的研究の応用
Catalytic Asymmetric Conjugate Addition and Sulfenylation
5-(4-Chlorophenylsulfanyl)-thiazolidine-2,4-dione has been utilized as a nucleophile in asymmetric catalysis. This application involves chiral amino acid-based (thio)urea-tertiary amines as catalysts, facilitating asymmetric conjugate addition to nitroolefins and sulfenylation to N-(sulfanyl)-succinimides. This process yields biologically significant 5-aryl-5-substituted thiazolidin-2,4-diones with high enantio- and diastereoselectivities, showing potential anticancer activities against different cancer cell lines (Jiao et al., 2016).
Antimicrobial Activity
Some derivatives of this compound exhibit significant antimicrobial properties. These derivatives have been effective against various Gram-positive pathogens, demonstrating potential as antibacterial agents. The synthesis of these compounds involves various methods, including solvent-free reactions, yielding products with considerable antibacterial potential (Paiva et al., 2018).
Non-linear Optical (NLO) Material and Antibacterial Activity
Quantum chemical calculations and molecular docking studies of certain derivatives of this compound suggest their suitability as non-linear optical (NLO) materials. Some derivatives have shown promising antibacterial activity, particularly against Salmonella typhi, indicating potential for drug development against enteric fever (Fatma et al., 2018).
Radical Scavenging Capacities
Derivatives of this compound have been studied for their antioxidant properties. These studies involve evaluating the effects on superoxide anion formation and stable free radicals, demonstrating significant radical scavenging capacities (Bozdağ‐Dündar et al., 2009).
Synthesis and Antiproliferative Activity Against Cancer
The synthesis of novel thiazolidine-2,4-dione derivatives, including those with the 5-(4-Chlorophenylsulfanyl) moiety, has shown promising antiproliferative activities against various human cancer cell lines. These compounds are characterized by their interaction with certain cancer cells, indicating their potential as anticancer agents (Chandrappa et al., 2008).
Antidiabetic Agents
This compound and its derivatives have been synthesized and evaluated for their antidiabetic activities. These compounds have shown hypoglycemic and hypolipidemic activities in various animal models, contributing to the field of antidiabetic drug development (Sohda et al., 1982).
特性
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S2/c10-5-1-3-6(4-2-5)14-8-7(12)11-9(13)15-8/h1-4,8H,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUMIKAABNECQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2C(=O)NC(=O)S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Nitrodibenzo[b,d]furan-2-sulfonamide](/img/structure/B2828872.png)
![2-[4-[4-(Trifluoromethyl)phenyl]sulfanylanilino]benzoic acid](/img/structure/B2828874.png)

![N-(3-acetylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2828876.png)

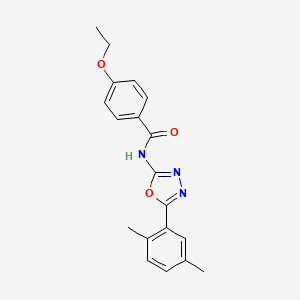

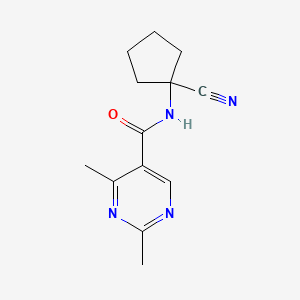
![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2828887.png)
![Methyl 3-(4-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2828888.png)

